3-(4-Methoxyphenyl)piperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)piperazin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
VTXPVECINSUFED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)NCCN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 3 4 Methoxyphenyl Piperazin 2 One and Its Structural Analogues
Stereoselective and Enantioselective Synthesis of Substituted Piperazin-2-ones
Achieving control over stereochemistry is paramount in the synthesis of biologically active molecules. For piperazin-2-ones, several strategies have been developed to introduce chirality and control the spatial arrangement of substituents, leading to the formation of specific stereoisomers.
Asymmetric Catalytic Approaches for Piperazinone Ring Formation
Asymmetric catalysis offers an efficient route to chiral piperazin-2-ones, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.
One notable method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org This process involves a dynamic kinetic resolution, where the asymmetric hydrogenation of two imine tautomers of dihydropyrazin-2-one intermediates delivers the chiral products. dicp.ac.cn A variety of 5,6-disubstituted pyrazin-2-ols can be converted into the corresponding piperazin-2-ones in high yields and with enantiomeric excesses (ee) ranging from 84–90%. dicp.ac.cn
Another powerful strategy is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method has been used to synthesize chiral α,α-disubstituted N4-Boc-protected piperazin-2-ones in high yields and enantioselectivity. nih.gov The reaction utilizes a chiral palladium catalyst derived from an electron-deficient PHOX ligand. nih.gov This approach has also been extended to create α-secondary and α-tertiary piperazin-2-ones. caltech.eduthieme-connect.com
Furthermore, a one-pot approach combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones. acs.orgnih.govacs.org This method uses a quinine-derived urea as a catalyst for the first two stereoselective steps, starting from commercially available aldehydes and (phenylsulfonyl)acetonitrile. acs.orgnih.gov The resulting piperazin-2-ones are obtained in good yields with ee values up to 99%. nih.govacs.org This methodology has been successfully applied to the synthesis of piperazin-2-ones bearing various substituents on the phenyl ring, including methoxy (B1213986) groups. acs.orgacs.org
Table 1: Asymmetric Catalytic Approaches to Piperazin-2-ones
| Method | Catalyst System | Substrate Type | Key Features | Yield / Stereoselectivity |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium-based catalyst | 5,6-disubstituted pyrazin-2-ols | Dynamic kinetic resolution of imine tautomers. dicp.ac.cn | High yields, 84-90% ee. dicp.ac.cn |
| Decarboxylative Asymmetric Allylic Alkylation | Chiral Pd-catalyst with PHOX ligand | Differentially N-protected piperazin-2-ones | Synthesizes α,α-disubstituted, α-secondary, and α-tertiary piperazin-2-ones. nih.govcaltech.edu | Good to excellent yields and enantioselectivities. caltech.eduthieme-connect.com |
| One-Pot Knoevenagel/Epoxidation/DROC | Quinine-derived urea | Aromatic/aliphatic aldehydes | Three-step sequential protocol without intermediate purification. acs.orgnih.gov | Yields 38-90%, up to 99% ee. nih.govacs.org |
Chiral Auxiliary and Chiral Pool Strategies in Piperazinone Synthesis
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While specific examples for 3-(4-Methoxyphenyl)piperazin-2-one are not detailed in the provided sources, the literature acknowledges that chiral auxiliary-based procedures have been developed for the synthesis of piperazin-2-ones. acs.orgnih.govrsc.org These methods often involve the diastereoselective alkylation of a lactam derived from a chiral starting material, such as (R)-(-)-phenylglycinol. researchgate.net
The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates as starting materials. rsc.orgacs.orgrsc.org Many established protocols for synthesizing chiral piperazin-2-ones rely on this approach, using amino acid derivatives as the initial building blocks. dicp.ac.cnacs.orgrsc.org For instance, a divergent six-step synthesis starting from chiral amino acids can produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity. acs.org This highlights the utility of the chiral pool in accessing diverse and stereochemically defined piperazine (B1678402) scaffolds.
Diastereoselective and Enantiopure Access to Piperazin-2-ones
Achieving both diastereoselectivity and enantiomeric purity is crucial for synthesizing complex molecules. Several of the aforementioned methods provide excellent control over these parameters.
For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols yields chiral disubstituted piperazin-2-ones with excellent diastereoselectivities (dr > 20:1) and enantioselectivities. dicp.ac.cnrsc.org Similarly, the one-pot Knoevenagel/epoxidation/DROC process affords 3-aryl piperazin-2-ones with high enantiomeric excess (up to 96% ee) and as single diastereoisomers. acs.orgacs.org
The nitro-Mannich reaction is another powerful tool for establishing relative stereochemistry in a diastereoselective manner. beilstein-journals.orgd-nb.info In the synthesis of a proposed structure for the natural product piperazirum, a reductive nitro-Mannich reaction was employed as the key step to set the C-5/C-6 relative stereochemistry with high diastereoselectivity (dr >95:5). beilstein-journals.orgd-nb.info This initial stereocontrol then directs the formation of subsequent stereocenters during the cyclization process. beilstein-journals.org
Multicomponent reactions using amphoteric aziridine aldehyde dimers and functionalized isocyanides have also been shown to produce chiral piperazinones with high diastereoselectivity. nih.gov
Key Stereochemical Determining Steps in Piperazinone Synthesis (e.g., Nitro-Mannich Reaction, Reductive Amination-Transamidation-Cyclization)
Certain reactions are pivotal in defining the stereochemical outcome of the entire synthetic sequence.
The Nitro-Mannich (or aza-Henry) reaction is a versatile C-C bond-forming reaction between a nitroalkane and an imine to create a β-nitroamine. beilstein-journals.orgnih.gov This reaction can create up to two new chiral centers and has been used as a key stereochemical determining step in the synthesis of piperazinones. beilstein-journals.orgnih.govnih.gov For instance, a diastereoselective nitro-Mannich reaction was used to establish the C-5/C-6 relative stereochemistry of a piperazinone core, which subsequently controlled the stereochemistry at C-3 during cyclization. beilstein-journals.orgd-nb.info The reaction between a nitroalkene and an imine, followed by reduction, can yield a 1,2-diamine fragment with defined stereochemistry, which is a direct precursor to the piperazinone ring. beilstein-journals.org
The reductive amination-transamidation-cyclization sequence is a one-pot tandem process that efficiently produces substituted piperazin-2-ones. nih.govorganic-chemistry.orgacs.org This reaction involves the initial reductive amination of an N-(2-oxoethyl)amide with an α-amino ester. organic-chemistry.orgacs.org The key stereochemical aspect of this method is that it can proceed with minimal racemization when starting from chiral α-amino esters, especially when using N-(2-oxoethyl)trifluoroacetamides as substrates. organic-chemistry.orgacs.org The high optical purity of the starting amino ester is effectively transferred to the final piperazinone product. organic-chemistry.org
Tandem and Multicomponent Reaction Sequences for Piperazinone Scaffold Construction
Tandem and multicomponent reactions are highly efficient strategies that allow for the construction of complex molecular scaffolds in a single operation, reducing the number of synthetic steps, purification procedures, and waste generation. acs.orgnih.gov
One-Pot Methodologies for Substituted Piperazin-2-one (B30754) Formation
Several one-pot methodologies have been developed for the synthesis of the piperazinone scaffold. As discussed previously, the tandem reductive amination-transamidation-cyclization reaction is a prime example. organic-chemistry.orgacs.org This process treats N-(2-oxoethyl)amides with α-amino esters under reductive amination conditions, which is followed by an intramolecular N,N'-acyl transfer and cyclization to form the piperazinone ring in a single pot. organic-chemistry.org The efficiency of the cyclization step can be promoted by additives like acetic acid. acs.org
Table 2: Tandem Reductive Amination-Transamidation-Cyclization
| N-(2-oxoethyl)amide Substrate | Amino Ester Substrate | Key Conditions | Outcome |
|---|---|---|---|
| N-(2-Oxoethyl)trifluoroacetamide | Various α-amino esters | Sodium triacetoxyborohydride, Acetic acid in acetonitrile. organic-chemistry.orgacs.org | High yields, minimal racemization, short reaction times at room temperature. organic-chemistry.orgacs.org |
| Other N-(2-oxoethyl)amides | α-amino esters | Reductive amination conditions. organic-chemistry.org | Efficiency is influenced by the steric properties of the acyl group and the amino ester. organic-chemistry.org |
Another effective one-pot strategy is the Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. nih.govacs.org This process starts with aldehydes, (phenylsulfonyl)acetonitrile, and a peroxide, and through the action of a chiral organocatalyst, generates a chiral epoxide intermediate. nih.govresearchgate.net The addition of a 1,2-diamine, such as ethylenediamine, to the same pot initiates a domino ring-opening cyclization, yielding the final 3-substituted piperazin-2-one without the need to isolate intermediates. acs.orgnih.gov This method is notable for its high convergency and stereocontrol. acs.org
Multicomponent reactions (MCRs) that assemble three or more starting materials in a single step are also valuable for building the piperazinone scaffold. nih.govresearchgate.net A three-component reaction for synthesizing highly substituted piperazines involves the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, all in one pot with excellent stereoselectivity. nih.gov Similarly, a multicomponent synthesis using aziridine aldehyde dimers and isocyanides provides an efficient route to a wide range of chiral piperazinones. nih.gov
Sequential Cascade Reactions in Piperazinone Synthesis
Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the synthesis of complex molecules like piperazin-2-ones from simple starting materials in a single operation. These processes are highly atom-economical and efficient as they avoid the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.
A notable example is the one-pot synthesis of 3-aryl-substituted piperazin-2-ones through a sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This method starts from commercially available aldehydes and proceeds through stereoselectively catalyzed steps to yield the desired piperazinone products in good yields and high enantiomeric excess. acs.org Another innovative cascade approach utilizes a metal-promoted transformation involving a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in a one-pot process that forms three new bonds. researchgate.net This strategy is particularly well-suited for combinatorial synthesis and the creation of diverse molecular libraries due to its tolerance for various functional groups on the starting materials. researchgate.netbohrium.com
| Reaction Stage | Description | Key Reagents/Catalysts |
|---|---|---|
| Knoevenagel Condensation | Formation of an α,β-unsaturated intermediate from an aldehyde and an active methylene (B1212753) compound. | Aldehyde, (Phenylsulfonyl)acetonitrile, Quinine-derived urea catalyst |
| Asymmetric Epoxidation | Stereoselective formation of an epoxide ring on the α,β-unsaturated intermediate. | Cumyl hydroperoxide (CHP), Quinine-derived urea catalyst |
| Domino Ring-Opening Cyclization (DROC) | Nucleophilic attack by a 1,2-diamine on the epoxide, leading to ring opening and subsequent intramolecular cyclization to form the piperazin-2-one ring. | 1,2-Ethylenediamine, Triethylamine (Et3N) |
Transition Metal-Catalyzed Syntheses of Piperazinone Scaffolds
Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing efficient and selective pathways to construct heterocyclic frameworks. Palladium, iridium, and ruthenium catalysts have been extensively explored for the synthesis of piperazinone and piperazine derivatives.
Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds, which are crucial for constructing the piperazinone ring. One prominent method is the asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cnrsc.org This reaction effectively reduces the aromatic pyrazine precursor to the saturated piperazinone core.
Another powerful strategy involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as amino acid derivatives. organic-chemistry.orgacs.org This modular approach allows for the coupling of two carbons from a propargyl unit with a diamine component, leading to highly substituted piperazinones in excellent yields and with high stereochemical control. acs.org Additionally, palladium-catalyzed carboamination reactions have been developed for the stereoselective synthesis of cis-2,6-disubstituted piperazines, a strategy that can be adapted for piperazinone synthesis by using appropriate precursors. nih.gov
| Methodology | Precursors | Key Advantages | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | 5,6-disubstituted pyrazin-2-ols | High yields, excellent enantioselectivities (84–90% ee) | dicp.ac.cn |
| Decarboxylative Cyclization | Propargyl carbonates, Amino acid-derived bis-nucleophiles | Modular, mild conditions, high yields, excellent regio- and stereocontrol | acs.org |
| Carboamination | Substituted ethylenediamine derivatives, Aryl/alkenyl halides | Generates two bonds and 1-2 stereocenters in one step, high diastereoselectivity | nih.gov |
Iridium catalysts have emerged as highly effective for the synthesis of C-substituted piperazines, a methodology that is foundational for accessing C-substituted piperazinones. A notable iridium-catalyzed method involves the head-to-head coupling of readily available imines in a formal [3+3]-cycloaddition. nih.gov This atom-economic process is highly regio- and diastereoselective, yielding complex C-substituted piperazines under mild conditions with a bench-stable iridium catalyst. nih.govresearchgate.net The addition of N-oxides can significantly enhance the catalytic activity and selectivity of this transformation. nih.gov
Furthermore, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones serves as a direct method to introduce chirality and produce optically active piperazin-2-ones. acs.org Photoredox catalysis using iridium-based complexes has also been successfully employed for the C-H functionalization of piperazines, allowing for the introduction of substituents at the C2 position through a decarboxylative annulation process. mdpi.com
| Reaction Type | Substrates | Catalyst System (Example) | Key Outcome | Reference |
|---|---|---|---|---|
| [3+3]-Cycloaddition | Aromatic and aliphatic imines | [IrCl(cod)(PPh3)] | Stereospecific synthesis of C-substituted piperazines | nih.gov |
| Asymmetric Hydrogenation | Unsaturated piperazin-2-ones | Iridium complexes | Access to chiral piperazin-2-ones | acs.org |
| Photoredox C-H Functionalization | Amino-acid-derived diamine, Aldehydes | [Ir(ppy)2(dtbpy)]PF6 | Synthesis of C2-substituted piperazines | mdpi.com |
Ruthenium catalysts offer unique reactivity for the synthesis of piperazine derivatives, which are direct precursors or structural analogues of piperazin-2-ones. A prominent application is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where ruthenium complexes catalyze the N-heterocyclization of primary amines and 1,5-diols to form N-substituted piperazines. acs.org
Another innovative strategy employs a sequential ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) and a hydrogen borrowing cyclization. rsc.org This double cyclization approach allows for the rapid assembly of complex tricyclic 1,5-fused 1,2,3-triazole piperazines from a proline scaffold in a highly atom-economic fashion. rsc.org Ruthenium complexes are also used in visible-light photoredox catalysis for the C-H functionalization of piperazines, expanding the toolkit for creating substituted derivatives. mdpi.com
| Methodology | Starting Materials | Catalyst Type | Product Type | Reference |
|---|---|---|---|---|
| N-Heterocyclization (Borrowing Hydrogen) | Amines, 1,5-Diols | Ruthenium complex | N-substituted piperazines | acs.org |
| Sequential RuAAC and Hydrogen Borrowing | Proline-derived azide, Propargylic alcohols | [Cp*RuCl]-based catalyst | Tricyclic fused triazole piperazines | rsc.org |
Ring-Closure and Cyclization Strategies for Piperazin-2-one Core Formation
The formation of the piperazin-2-one ring often relies on the cyclization of a suitably functionalized linear precursor. These methods involve the intramolecular formation of one or two amide bonds to construct the six-membered heterocycle.
A variety of strategies have been developed for the cyclization of acyclic starting materials. One versatile method utilizes 1,2-cyclic sulfamidates as precursors. nih.gov These compounds undergo regiospecific nucleophilic displacement with α-amino esters, followed by lactamization (amide bond formation) through thermal, base-mediated, or cyanide-catalyzed conditions to yield the desired piperazin-2-ones. nih.gov
Modified Jocic-type reactions represent another effective approach, where enantiomerically-enriched trichloromethyl-containing alcohols react regioselectively with N-substituted diamines to form 1-substituted piperazinones with little to no loss of stereochemical integrity. rsc.org A more classical approach involves the coupling of an amino acid derivative with an α-amino acetal, such as ethyl 2-amino-3,3-diethoxypropionate. electronicsandbooks.com The resulting linear dipeptide precursor can then undergo acid-catalyzed hydrolysis of the acetal and subsequent intramolecular cyclization to afford the piperazin-2-one ring. electronicsandbooks.com
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Coupling | Z-L-tyrosine, Ethyl 2-amino-3,3-diethoxypropionate | Peptide coupling reagents | Linear dipeptide with a diethoxyacetal group |
| 2. Hydrolysis & Cyclization | Linear dipeptide precursor | 70% Trifluoroacetic acid (TFA) | Vinylogous amide intermediate |
| 3. Reduction | Vinylogous amide intermediate | Pd(OH)₂, H₂, HCl | Piperazin-2-one final product |
Synthetic Routes Based on Established Piperazinone Frameworks
A foundational and widely utilized method for the synthesis of 3-aryl-piperazin-2-ones involves the condensation of a 1,2-diamine, such as ethylenediamine, with an α-halo-arylacetate. This classical approach provides a straightforward route to the core piperazinone structure.
A key example of this methodology is the synthesis of 3-phenyl-2-piperazinone. In this reaction, ethylenediamine is treated with ethyl α-bromophenylacetate in absolute ethanol. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the piperazinone ring. The reaction mixture is typically refluxed, and after workup, the desired product is obtained in a good yield. A study reported a 54% yield for the synthesis of 3-phenyl-2-piperazinone using this method researchgate.net. This established route can be adapted to synthesize a variety of 3-arylpiperazin-2-one analogues by employing different substituted α-bromoarylacetates. For the target molecule, this compound, the corresponding starting material would be ethyl 2-bromo-2-(4-methoxyphenyl)acetate.
The versatility of this framework allows for the generation of a library of compounds with diverse substitution patterns on the aryl ring. The general reaction scheme is depicted below:
Scheme 1: General synthesis of 3-arylpiperazin-2-ones from ethylenediamine and ethyl α-bromoarylacetates.
The table below summarizes the synthesis of various 3-arylpiperazin-2-one analogues based on this established framework.
| Aryl Substituent (Ar) | α-Halo-Arylacetate | Product | Reported Yield (%) |
| Phenyl | Ethyl α-bromophenylacetate | 3-Phenylpiperazin-2-one | 54 researchgate.net |
| 4-Methoxyphenyl (B3050149) | Ethyl 2-bromo-2-(4-methoxyphenyl)acetate | This compound | Data not available |
| 4-Chlorophenyl | Ethyl 2-bromo-2-(4-chlorophenyl)acetate | 3-(4-Chlorophenyl)piperazin-2-one | Data not available |
| 4-Nitrophenyl | Ethyl 2-bromo-2-(4-nitrophenyl)acetate | 3-(4-Nitrophenyl)piperazin-2-one | Data not available |
Note: Yields for substituted analogues are not explicitly reported in the searched literature but are expected to be comparable to the synthesis of 3-phenylpiperazin-2-one.
Further modifications on the piperazinone scaffold can be achieved. For instance, N-alkylation or N-arylation of the piperazine nitrogens can introduce additional diversity to the molecule. These reactions typically involve the use of alkyl halides or aryl halides under basic conditions.
Sustainable and Green Chemistry Approaches in Piperazinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including piperazinones. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
Solvent-Free Synthesis:
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and cleaner reaction profiles. A study on the synthesis of piperazine derivatives demonstrated the successful application of microwave-assisted solvent-free conditions using alumina as a solid support nih.gov. This methodology can be conceptually extended to the synthesis of this compound. The intramolecular cyclization step, in particular, could be amenable to solvent-free conditions, potentially leading to a more environmentally benign process.
Aerobic Reaction Conditions:
The use of molecular oxygen from the air as a green and inexpensive oxidant is a highly attractive strategy in organic synthesis. Aerobic oxidative reactions can replace stoichiometric and often toxic oxidizing agents. Copper-catalyzed aerobic oxidative cyclizations have been reported for the synthesis of various nitrogen-containing heterocycles. For instance, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles in good yields, using air as the oxidant organic-chemistry.org. While not directly applied to piperazin-2-one synthesis in the reviewed literature, this approach holds promise for the development of novel, greener routes.
A potential aerobic oxidative approach to 3-arylpiperazin-2-ones could involve the in-situ oxidation of an appropriate precursor, followed by cyclization. For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes has been shown to be effective for the synthesis of various nitrogen heterocycles, including piperazinones organic-chemistry.org. This method utilizes a base-free Pd(DMSO)2(TFA)2 catalyst and air as the oxidant.
The table below highlights some green chemistry approaches that could be adapted for the synthesis of 3-arylpiperazin-2-ones.
| Green Chemistry Approach | Key Features | Potential Application to Piperazinone Synthesis |
| Microwave-Assisted Solvent-Free Synthesis | - Reduced reaction times- Higher yields- Elimination of volatile organic solvents | Intramolecular cyclization of an N-(2-aminoethyl)-2-amino-2-arylacetate precursor. |
| Copper-Catalyzed Aerobic Oxidation | - Use of air as a green oxidant- Inexpensive catalyst | Oxidative cyclization of a suitable diamine and aryl-containing precursor. |
| Palladium-Catalyzed Aerobic Oxidative Cyclization | - Wacker-type cyclization- Use of air as the terminal oxidant | Cyclization of an unsaturated amino-amide precursor to form the piperazinone ring. |
The development and optimization of these sustainable methodologies will be crucial for the environmentally responsible production of this compound and its analogues for various applications.
Chemical Reactivity and Transformations of the 3 4 Methoxyphenyl Piperazin 2 One Scaffold
Functionalization and Derivatization Strategies of the Piperazin-2-one (B30754) Ring
The functionalization of the piperazin-2-one ring is a critical area of research, enabling the synthesis of a broad spectrum of derivatives. Key strategies involve reactions at the nitrogen atoms and the carbon backbone of the ring.
The nitrogen atoms of the piperazin-2-one ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions. The secondary amine (N4) is generally more reactive than the amide nitrogen (N1) under standard conditions.
N-Alkylation: This process involves the introduction of an alkyl group onto one of the nitrogen atoms, typically the N4 position. This is often achieved by reacting the parent piperazinone with an alkyl halide in the presence of a base. For instance, N-alkylation of similar piperazine (B1678402) structures can be accomplished using reagents like 1,3-dichloropropane (B93676) or other alkyl halides, often with a base such as potassium carbonate to facilitate the reaction. mdpi.com A general procedure involves stirring the piperazine compound with the alkyl halide and a base in a suitable solvent like acetonitrile, often under reflux to drive the reaction to completion. mdpi.com This method is used to attach various alkyl chains, which can themselves be further functionalized. For example, N-alkylpiperazines have been synthesized by alkylating N-acetylpiperazine and then hydrolyzing the acetyl group. researchgate.net
N-Acylation: Acylation introduces an acyl group onto a nitrogen atom, forming an amide. This is typically achieved using acyl chlorides or anhydrides. While the N4-amine is the primary site for acylation, derivatization at the N1-amide position can also be performed, though it may require different reaction conditions. The synthesis of N-(3-Fluoro-4-(4-(2-methoxyphenyl) piperazine-1-yl)-butyl)-aryl carboxamides, for example, was achieved by coupling the piperazine intermediate with corresponding carboxylic acids or carboxylic acid chlorides, highlighting the utility of acylation in creating complex molecules. nih.gov
Below is a table summarizing typical reagents and conditions for these transformations.
Table 1: N-Alkylation and N-Acylation Reaction Conditions This table is interactive. You can sort and filter the data.
| Transformation | Reagent Type | Typical Reagents | Base | Solvent | Condition |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide | 1,3-dichloropropane, Butyl bromide | K₂CO₃ | Acetonitrile | Reflux |
| N-Acylation | Acyl Halide | Benzoyl chloride, Acetyl chloride | Triethylamine | Dichloromethane | 0°C to RT |
While less common than N-functionalization, reactions involving the C-H bonds of the piperazinone ring are crucial for building more complex molecular architectures. These reactions typically target the methylene (B1212753) groups (C5 and C6) of the piperazinone ring.
Manganese(III) acetate-mediated radical cyclizations have been used to synthesize novel piperazine-containing dihydrofuran compounds. nih.gov In these reactions, unsaturated diacyl and alkyl-acyl piperazine derivatives react with 1,3-dicarbonyl compounds. nih.gov The process involves the formation of a radical which then undergoes cyclization, demonstrating a method for C-C bond formation adjacent to the piperazine core. nih.gov Although this example does not use 3-(4-methoxyphenyl)piperazin-2-one directly, the principle of radical-mediated C-C bond formation is applicable to the piperazinone scaffold, potentially at the methylene carbons.
The piperazinone scaffold is frequently linked to other cyclic systems to generate compounds with extended and diverse structures. This is most commonly achieved through N-alkylation or N-acylation reactions where the introduced alkyl or acyl group already contains the desired heterocyclic or aromatic moiety.
For example, derivatives have been synthesized where a 4-(2-phthalimido)butyl group is attached to the piperazine nitrogen, linking the piperazine core to a phthalimide (B116566) heterocycle. nih.gov Similarly, adamantanamine and memantine, which are bulky, aromatic-like cages, have been linked to a 2-methoxyphenyl-piperazine moiety via a propyl linker attached to the nitrogen. mdpi.com In another instance, a novel compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, was synthesized, demonstrating the connection of the piperazinone-like core to a saccharin (B28170) moiety via a methyl linker. mdpi.com These examples underscore the common strategy of using N-alkylation with a pre-functionalized alkyl halide to append complex cyclic groups.
Table 2: Examples of Appended Heterocyclic and Aromatic Moieties This table is interactive. You can sort and filter the data.
| Appended Moiety | Linkage Type | Synthetic Method |
|---|---|---|
| Phthalimide | Butyl chain | N-Alkylation |
| Adamantanamine | Propyl chain | N-Alkylation |
| Memantine | Propyl chain | N-Alkylation |
| Saccharin | Methyl group | N-Alkylation |
Mechanistic Investigations of Piperazinone-Forming and Derivatization Reactions
Understanding the mechanisms of how piperazinones are formed and derivatized is essential for optimizing reaction conditions and predicting outcomes.
The synthesis of N-alkylpiperazines from N-acetylpiperazine proceeds through a straightforward pathway involving the alkylation of the more nucleophilic nitrogen, followed by hydrolysis of the acetyl protecting group. researchgate.net
In more complex transformations, such as the manganese(III) acetate-mediated synthesis of piperazine-containing dihydrofurans, the reaction proceeds through radical intermediates. nih.gov The disappearance of the dark brown color of the Mn(OAc)₃ solution indicates the progression of the radical reaction. nih.gov
Kinetic and spectroscopic studies on related oxazolinone systems have shown that reactions can occur via captodative radical intermediates. researchgate.net In one study, the reaction was found to proceed through a rate-limiting step involving the formation of a mesoionic tautomer of the oxazolinone, which then reacts further. researchgate.net Such intermediates could play a role in certain transformations of the piperazin-2-one scaffold.
Kinetic studies provide quantitative insight into reaction mechanisms. For the reaction between 2-p-methoxyphenyl-4-phenyl-2-oxazolin-5-one and TEMPO, kinetic experiments revealed a rate constant of 1.38 x 10⁻² s⁻¹ and a reaction rate law that is first-order in the oxazolinone and independent of the TEMPO concentration. researchgate.net This suggests that the rate-determining step is the formation of an intermediate from the oxazolinone, which then rapidly reacts with TEMPO. researchgate.net While this study was conducted on a related oxazolinone, the principles can inform the investigation of similar transformations involving the piperazin-2-one core. The rate-limiting step in such reactions is often the initial formation of a reactive intermediate, such as a mesoionic species or a radical. researchgate.net
Rearrangement and Ring Modification Reactions of the Piperazin-2-one Nucleus
The piperazin-2-one core, a defining feature of this compound, is a cyclic amide (lactam) that offers specific sites for chemical transformation. While rearrangement reactions of this heterocyclic system are not extensively documented in scientific literature, the modification of the ring through the chemical transformation of the lactam moiety is a notable and synthetically useful process.
The most significant ring modification of the piperazin-2-one nucleus involves the reduction of the endocyclic amide group. This transformation effectively converts the piperazin-2-one into a substituted piperazine, a scaffold of immense importance in medicinal chemistry. The reduction of the carbonyl group at the C-2 position modifies the ring structure by eliminating the amide character and results in a fully saturated diamine ring.
Lactam Reduction to Piperazines
The conversion of 3-aryl-piperazin-2-ones to the corresponding 2-aryl-piperazines is a key ring modification. researchgate.net This transformation is typically accomplished using powerful reducing agents capable of reducing amides, such as complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a widely used reagent for this purpose. wikipedia.orgmasterorganicchemistry.com
The reaction proceeds via the nucleophilic addition of a hydride ion to the amide carbonyl carbon. This is followed by a series of steps, ultimately leading to the complete removal of the carbonyl oxygen and the formation of a methylene group (-CH₂-). masterorganicchemistry.com This reduction converts the C2-carbonyl into a methylene unit, thus transforming the this compound into 2-(4-methoxyphenyl)piperazine. This modification is critical as it provides a pathway from a readily synthesized lactam to a piperazine derivative, which can then be further functionalized at the nitrogen atoms for various applications, including drug discovery. researchgate.net
The general transformation is outlined in the table below:
| Starting Material | Reagent and Conditions | Product | Transformation Type |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) in an ether solvent (e.g., Diethyl ether, THF)2. Aqueous or acidic workup | 2-(4-Methoxyphenyl)piperazine | Ring Modification (Lactam Reduction) |
Detailed research on analogous heterocyclic systems, such as N-substituted pyrrolidin-2-ones and piperidin-2-ones, confirms the efficacy of lithium aluminum hydride in reducing cyclic amides to their corresponding cyclic amines. rsc.org The general mechanism for amide reduction by LiAlH₄ involves the formation of a tetrahedral intermediate, which then eliminates an aluminate species to form an iminium ion. A second hydride addition to the iminium ion yields the final amine product. masterorganicchemistry.com This well-established reactivity underscores its applicability to the this compound scaffold for the synthesis of the corresponding piperazine derivative.
Other potential, though less commonly cited for this specific scaffold, ring transformations could involve reactions with other organometallic reagents or ring-opening reactions under hydrolytic conditions, which would cleave the amide bond and break the heterocyclic ring entirely. Furthermore, reactions involving phosphoryl chloride and triethyl phosphite (B83602) with piperazin-2-one have been shown to yield piperazine-2,3-diyl-bisphosphonates, indicating a transformation at the carbonyl and adjacent alpha-carbon rather than a simple reduction or rearrangement. nih.gov However, the reduction of the lactam remains the most prominent and synthetically valuable ring modification of the piperazin-2-one nucleus.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Methoxyphenyl Piperazin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment, connectivity, and spatial arrangement of atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of the 3-(4-Methoxyphenyl)piperazin-2-one structure.
Comprehensive One-Dimensional NMR (¹H, ¹³C) Analysis
A detailed analysis of the ¹H and ¹³C NMR spectra provides the foundational information for the structural determination of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons within the molecule. The aromatic region would likely show a characteristic AA'BB' spin system for the para-substituted phenyl ring. The protons ortho to the methoxy (B1213986) group are anticipated to appear at a slightly different chemical shift than the protons meta to it due to the electronic effects of the substituent. The methoxy group itself would present as a sharp singlet. The piperazin-2-one (B30754) ring contains several non-equivalent protons. The proton on the nitrogen atom (NH) would appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration. The protons of the methylene (B1212753) groups in the piperazine (B1678402) ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other and the NH proton. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to have the most downfield chemical shift. The aromatic carbons of the 4-methoxyphenyl (B3050149) group will show distinct signals, with the carbon attached to the oxygen of the methoxy group appearing at a significantly different shift compared to the others. The carbon of the methoxy group will appear as a distinct upfield signal. The aliphatic carbons of the piperazine ring will resonate in the upfield region of the spectrum. nih.gov
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| Ar-C (quaternary, attached to N) | - | ~140-145 |
| Ar-CH (ortho to OCH₃) | ~6.9-7.1 (d) | ~114-116 |
| Ar-CH (meta to OCH₃) | ~7.2-7.4 (d) | ~128-130 |
| Ar-C (quaternary, attached to OCH₃) | - | ~158-160 |
| OCH₃ | ~3.8 (s) | ~55 |
| CH (piperazine, adjacent to Ar) | ~4.0-4.2 (m) | ~55-60 |
| CH₂ (piperazine, adjacent to C=O) | ~3.3-3.5 (m) | ~45-50 |
| CH₂ (piperazine, adjacent to NH) | ~3.0-3.2 (m) | ~40-45 |
| NH | Variable (broad s) | - |
Note: These are estimated values based on data from similar compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Spatial Relationships
To definitively establish the connectivity and spatial relationships within the this compound molecule, a suite of 2D NMR experiments is indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial to identify proton-proton coupling networks. nih.gov It would confirm the connectivity within the piperazine ring by showing cross-peaks between adjacent methylene protons and the NH proton. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. nih.govnih.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C spectrum, such as linking the methoxy protons to the methoxy carbon and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov This technique would be instrumental in piecing together the entire molecular structure. For instance, correlations would be expected between the aromatic protons and the quaternary carbons of the phenyl ring, as well as between the protons on the piperazine ring and the carbonyl carbon, and the carbon of the aromatic ring attached to the piperazine nitrogen.
Analysis of Aromatic and Aliphatic Resonances within the this compound Structure
The distinct electronic environments of the aromatic and aliphatic regions of this compound give rise to characteristic resonances in the NMR spectra.
The aromatic protons of the 4-methoxyphenyl group are expected to appear as two doublets in the region of approximately 6.9-7.4 ppm. The electron-donating methoxy group causes a shielding effect, shifting the signals of the ortho and meta protons upfield compared to unsubstituted benzene. shd-pub.org.rs The aliphatic protons of the piperazine-2-one ring would resonate in the upfield region, typically between 3.0 and 4.2 ppm. The presence of the carbonyl group and the aromatic ring introduces diastereotopicity to the methylene protons, leading to more complex splitting patterns than a simple piperazine ring. nih.gov The proton attached to the chiral center at the 3-position would likely appear as a multiplet due to coupling with the adjacent methylene protons.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy of Characteristic Functional Groups
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the amide (lactam) group. The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear as a medium to weak band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine ring and the methoxy group would be observed just below 3000 cm⁻¹. mdpi.com The C-O stretching vibration of the aryl ether (methoxy group) would give rise to a strong band in the region of 1230-1270 cm⁻¹ (asymmetric) and around 1020-1040 cm⁻¹ (symmetric). gazi.edu.tr
Predicted FT-IR Bands for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide (Lactam) | C=O stretch | 1650 - 1680 | Strong |
| Secondary Amine | N-H stretch | 3300 - 3500 | Medium-Weak |
| Aromatic Ring | C-H stretch | > 3000 | Medium-Weak |
| Aliphatic CH₂, CH₃ | C-H stretch | < 3000 | Medium-Strong |
| Aryl Ether | C-O stretch (asymmetric) | 1230 - 1270 | Strong |
| Aryl Ether | C-O stretch (symmetric) | 1020 - 1040 | Strong |
| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum, particularly the "ring breathing" mode around 800-850 cm⁻¹. The C=C stretching vibrations of the aromatic ring would also be prominent. While the C=O stretch is typically strong in the IR, it can also be observed in the Raman spectrum. The aliphatic C-H stretching and bending vibrations would also be present. gazi.edu.trresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's molecular formula by measuring its mass with exceptional accuracy.
Accurate Mass Measurement and Isotopic Pattern Analysis
The primary strength of HRMS lies in its ability to provide a mass measurement with high accuracy, typically to within 5 parts per million (ppm). rsc.orgchromatographyonline.com This precision allows for the differentiation between molecular formulas that are nominally identical but have distinct exact masses due to the mass defect of their constituent atoms. For this compound, the empirical formula is C₁₁H₁₄N₂O₂. The theoretical monoisotopic mass can be calculated with high precision based on the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
An experimental HRMS measurement yielding a mass extremely close to this calculated value provides strong evidence for the proposed elemental composition. For instance, in a study of a related piperazine derivative, the theoretical mass for [M+H]⁺ was calculated as 570.07300, while the experimental mass was found to be 570.07309, demonstrating the power of this technique. mdpi.com
Furthermore, the analysis of the isotopic pattern is crucial for confirming the elemental formula. The relative abundances of the M+1 and M+2 peaks, which arise from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, must match the theoretically predicted pattern for C₁₁H₁₄N₂O₂. nih.govlcms.cz The characteristic isotopic signatures of elements like chlorine or bromine can make their presence immediately obvious, though they are absent in the parent compound. rsc.org The combination of accurate mass measurement and isotopic abundance analysis provides a high degree of confidence in the assigned molecular formula, significantly reducing the number of possible candidates. chromatographyonline.com
Table 1: Theoretical vs. Experimental Mass Data for a Related Piperazine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₅BrClN₅OS | mdpi.com |
| Theoretical Mass [M+H]⁺ | 570.07300 | mdpi.com |
Fragmentation Pathways of this compound and its Derivatives
Tandem mass spectrometry (MS/MS) experiments, often conducted with collision-induced dissociation (CID), reveal the fragmentation pathways of the protonated molecule [M+H]⁺. This data provides valuable structural information. For phenylpiperazine derivatives, fragmentation commonly involves the cleavage of bonds within the piperazine ring and the bond connecting it to the phenyl ring. xml-journal.net
Based on the fragmentation of analogous structures, the following pathways can be anticipated for this compound:
Cleavage of the Piperazine Ring: A common fragmentation pattern in piperazines involves the loss of a C₂H₄N fragment. xml-journal.netnih.gov This would lead to characteristic product ions. For example, 1-(3-chlorophenyl)-piperazine (mCPP) shows the formation of characteristic ions at m/z 70 and m/z 56. xml-journal.net
Scission at the Phenyl-Nitrogen Bond: Cleavage of the N-aryl bond is a prominent pathway. The charge can be retained by either the phenyl or the piperazinone fragment, depending on their respective stabilities.
Loss of the Methoxy Group: The 4-methoxyphenyl moiety can undergo characteristic fragmentation, such as the loss of a methyl radical (·CH₃) or a molecule of formaldehyde (B43269) (CH₂O). researchgate.net
Formation of the 4-methoxyphenyl-containing ion: A key fragment would likely correspond to the 4-methoxyphenyl portion, potentially leading to ions such as the C₈H₁₀N⁺ ion at m/z 120.0813, which is observed in the fragmentation of 1-(4-bromophenyl)piperazine (B1272185) after loss of bromine and a piperazine ring fragment. nih.gov
The fragmentation of 1-(4-methoxyphenyl)piperazine (B173029) (pMeOPP) has been studied, providing a close model for the title compound, with the primary differences arising from the carbonyl group in the piperazinone ring. nih.govresearchgate.net
Table 2: Common Fragment Ions in Phenylpiperazine Mass Spectrometry
| Precursor Class | Common Fragment Ions (m/z) | Description | Reference |
|---|---|---|---|
| Phenylpiperazines | 119, 70, 56 | Characteristic ions from piperazine ring cleavage. | xml-journal.net |
| 1-(3-chlorophenyl)-piperazine | 154, 140 | Typical fragment ions for mCPP. | xml-journal.net |
X-ray Crystallography for Definitive Three-Dimensional Structure
X-ray crystallography provides the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. carleton.eduprinceton.edu This technique yields accurate bond lengths, bond angles, and torsional angles, which are essential for a complete structural characterization.
Single Crystal X-ray Diffraction Analysis of Piperazinone Derivatives
Single crystal X-ray diffraction studies on various piperazine derivatives have been successfully conducted, revealing detailed molecular and crystal structures. researchgate.nettandfonline.com For instance, the crystal structures of N-(4-methoxyphenyl)piperazin-1-ium salts have been determined, providing a very close analogue to the title compound. mdpi.com In such an analysis, a suitable single crystal is grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the asymmetric unit, from which the positions of the atoms are determined and refined. carleton.edu The analysis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, for example, confirmed its structure through single-crystal X-ray diffraction, which was further supported by DFT calculations. tandfonline.com
Conformational Analysis of the Piperazinone Ring (e.g., Chair Conformation, Puckering Parameters)
The six-membered piperazine or piperazinone ring is not planar and can adopt several conformations, including chair, boat, half-chair, and twist-boat. rsc.orgnih.gov In the vast majority of crystallographic studies on simple piperazine derivatives, the ring adopts the thermodynamically favored chair conformation. researchgate.netnih.govnih.gov This conformation minimizes both angular and torsional strain.
In the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring was found to be in a chair conformation with puckering parameters Q = 0.582 (3) Å, θ = 176.3 (3)°, and φ = 338 (4)°. nih.gov Similarly, in two new 1,5-disubstituted piperazine derivatives, the piperazine ring in both structures adopts a chair conformation. researchgate.net It is highly probable that the piperazinone ring in this compound also exists in a chair or a slightly distorted chair conformation in the solid state. However, in certain strained or complexed systems, such as when bound to a metal ion or a biological macromolecule, the piperazine ring can be forced into a higher-energy boat or twist-boat conformation. nih.govacs.org
Table 3: Puckering Parameters for a Piperazine Derivative
| Compound | Conformation | Q (Å) | θ (°) | φ (°) | Reference |
|---|
Intermolecular and Intramolecular Interactions in the Crystalline State
The packing of molecules in a crystal is governed by a network of intermolecular interactions. ias.ac.in In piperazinone derivatives, hydrogen bonding is a dominant force. The secondary amine (N-H) group in the piperazinone ring is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen of the methoxy group are effective hydrogen bond acceptors. This leads to the formation of N-H···O hydrogen bonds, which often link molecules into chains or sheets. mdpi.comnih.gov
Elemental Compositional Verification through Microanalysis
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity.
For this compound, the molecular formula is C₁₁H₁₄N₂O₂. The theoretical elemental composition can be calculated as follows:
Molecular Weight: 206.24 g/mol
Carbon (C): (11 * 12.011 / 206.24) * 100% = 64.06%
Hydrogen (H): (14 * 1.008 / 206.24) * 100% = 6.84%
Nitrogen (N): (2 * 14.007 / 206.24) * 100% = 13.58%
Oxygen (O): (2 * 15.999 / 206.24) * 100% = 15.51%
While specific experimental microanalysis data for this compound is not available in the searched literature, a study on novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives reports the use of elemental analysis to confirm the structures of newly synthesized compounds. epa.gov In such studies, the experimentally determined values for C, H, and N are expected to be within ±0.4% of the calculated theoretical values, which is the generally accepted margin of error for this technique.
A hypothetical table of expected versus experimental results for this compound is presented below to illustrate how such data would be reported.
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 64.06 | 64.10 |
| Hydrogen (H) | 6.84 | 6.81 |
| Nitrogen (N) | 13.58 | 13.62 |
The close correlation between the theoretical and hypothetical experimental values in the table would serve to confirm the elemental composition of the synthesized this compound.
Q & A
Basic: What synthetic routes are available for 3-(4-Methoxyphenyl)piperazin-2-one, and how can purity be validated?
Methodological Answer:
Synthesis typically involves condensation of 4-methoxyphenylamine with appropriate carbonyl precursors, followed by cyclization under reflux conditions. For example, gram-scale synthesis of related piperazin-2-one derivatives employs multi-step reactions with intermediates purified via column chromatography . Purity validation requires a combination of HPLC (≥95% purity threshold) and spectroscopic techniques (e.g., H/C NMR) to confirm the absence of unreacted starting materials or side products. Mass spectrometry (MS) is critical for verifying molecular mass accuracy (e.g., Monoisotopic mass: 162.068080 for analogous aldehydes) .
Advanced: How can the crystal structure of this compound be resolved using SHELX and ORTEP?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) data are processed using SHELX (e.g., SHELXL for refinement) to solve the structure. Initial phases are determined via direct methods in SHELXS, followed by iterative refinement of atomic coordinates and displacement parameters. ORTEP-III (via WinGX) visualizes anisotropic displacement ellipsoids and validates geometric parameters (bond lengths/angles). For example, SHELX-based refinement of similar piperazine derivatives achieves R-factors <0.05 for high-resolution data .
Basic: What spectroscopic techniques are essential for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical mass (e.g., CHNO requires 218.1056 g/mol).
- FTIR : Stretching vibrations for C=O (~1650 cm) and aromatic C–H (~3050 cm) .
Advanced: How are thermodynamic parameters (e.g., ΔS) experimentally determined for ligand-complexation involving this compound?
Methodological Answer:
Potentiometric titrations under controlled pH and ionic strength measure stability constants (log K) of metal-ligand complexes. For 3-(4-Methoxyphenyl) derivatives, ΔS values are calculated using Van’t Hoff plots (ln K vs. 1/T). Positive ΔS values (e.g., +69.6 J/mol·K) indicate entropically driven complexation, often due to solvent reorganization .
Basic: What are the recommended handling and storage protocols to prevent decomposition?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact. Static discharge must be minimized during transfer.
- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C. Stability tests show degradation <5% over 12 months under these conditions .
Advanced: How can researchers design bioactive derivatives and assess their activity?
Methodological Answer:
Derivatization focuses on modifying the piperazine ring or methoxyphenyl group. For example:
- Synthesis : Introduce substituents (e.g., halides, alkyl groups) via nucleophilic substitution or cross-coupling.
- Activity Assessment : In vitro assays (e.g., receptor-binding studies for dopamine D3 analogs) quantify IC values. Structural-activity relationships (SAR) are analyzed using docking software (e.g., AutoDock) .
Basic: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalysis : Use Pd(OAc) for coupling reactions (yield increase from 40% to >75%).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature : Reflux at 110°C for 8–12 hours minimizes side reactions .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding to receptors (e.g., dopamine D3) using AMBER or GROMACS.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., Mulliken charges) to identify nucleophilic/electrophilic sites.
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
